molecular formula C20H21N5O3 B10829176 N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10829176
M. Wt: 379.4 g/mol
InChI Key: HEJZLOUWVQRHEE-UHFFFAOYSA-N
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Description

N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a furo[2,3-b]pyridine core fused with a pyrazolo[1,5-a]pyrimidine ring system. The presence of a cyclopropylmethoxy group and a carboxamide moiety further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates to form the fused ring system. For instance, the synthesis may begin with the preparation of a furo[2,3-b]pyridine derivative, which is then subjected to cyclization with a pyrazole derivative under specific conditions to yield the desired pyrazolo[1,5-a]pyrimidine core. The introduction of the cyclopropylmethoxy group and the carboxamide moiety is achieved through subsequent functionalization steps, often involving nucleophilic substitution and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This typically includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropylmethoxy group and a carboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

N-[6-(cyclopropylmethoxy)-2,2-dimethyl-3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H21N5O3/c1-20(2)9-13-8-15(19(24-18(13)28-20)27-11-12-4-5-12)23-17(26)14-10-22-25-7-3-6-21-16(14)25/h3,6-8,10,12H,4-5,9,11H2,1-2H3,(H,23,26)

InChI Key

HEJZLOUWVQRHEE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(N=C2O1)OCC3CC3)NC(=O)C4=C5N=CC=CN5N=C4)C

Origin of Product

United States

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